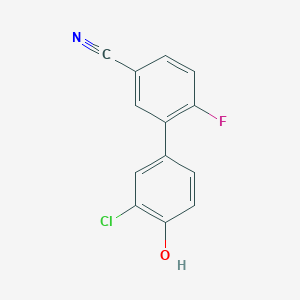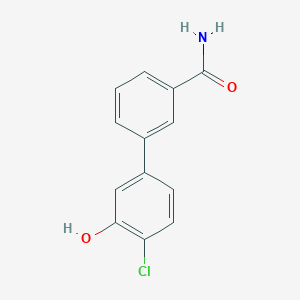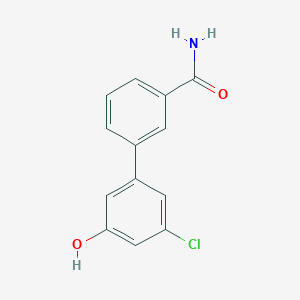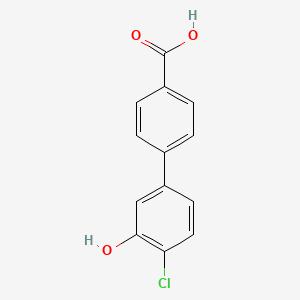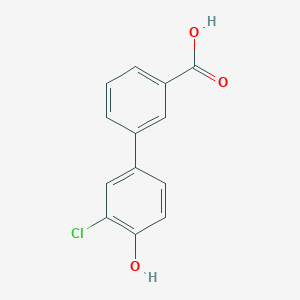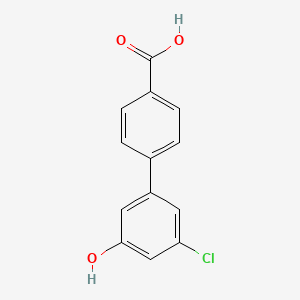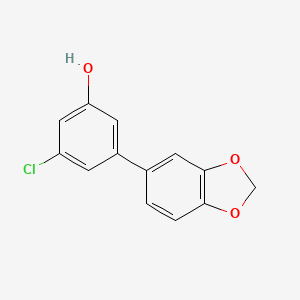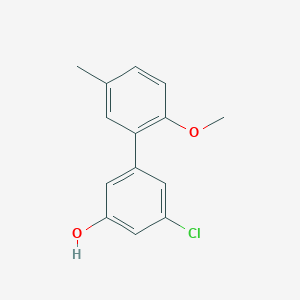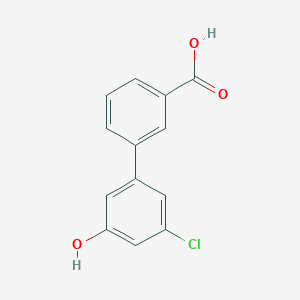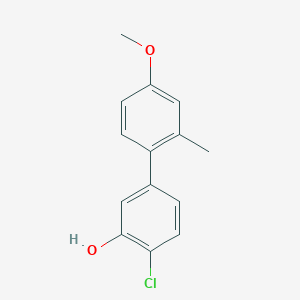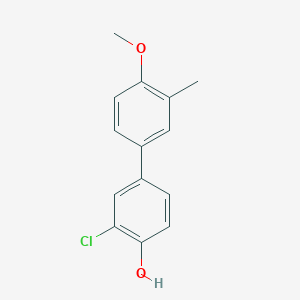
3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% (3C5MMPP) is an organic compound found in a variety of plants and animals. It is a phenolic compound that is used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% has a variety of scientific research applications due to its unique properties. It has been used in studies of the effects of oxidative stress on cells, as well as studies of the role of oxidative stress in cancer. It has also been used in studies of the effects of environmental pollutants on the human body, as well as studies of the mechanism of action of drugs. In addition, 3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% has been used in studies of the effects of genetic mutations on the structure of proteins.
Mechanism of Action
3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed to act as an anti-inflammatory, reducing inflammation in the body. In addition, 3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% is believed to have anti-tumorigenic properties, inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species in cells, as well as reduce inflammation and oxidative damage. In addition, 3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% has been shown to inhibit the growth of cancer cells and reduce the expression of certain genes involved in cancer progression.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is easily synthesized, and has a high purity of 95%. In addition, it is stable and can be stored for long periods of time without degradation. However, 3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% is expensive and can be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for research involving 3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95%. These include studies of the effects of 3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% on other types of cells, such as stem cells, as well as studies of the effects of 3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% on other diseases, such as Alzheimer’s disease. In addition, further research into the mechanism of action of 3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95%, as well as its potential therapeutic applications, should be conducted. Finally, further research into the potential toxic effects of 3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% should also be conducted.
Synthesis Methods
3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% can be synthesized by the reaction of 4-methoxy-3-methylphenol and chloroform in the presence of sodium hydroxide. The reaction is carried out in a two-phase system, with the organic phase containing the 4-methoxy-3-methylphenol and the aqueous phase containing the sodium hydroxide and chloroform. The reaction is carried out at room temperature, and the product is extracted with ethyl acetate. The product is then purified by column chromatography to yield 3-Chloro-5-(4-methoxy-3-methylphenyl)phenol, 95% in 95% purity.
properties
IUPAC Name |
3-chloro-5-(4-methoxy-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-5-10(3-4-14(9)17-2)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDQDNIRFQHBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685970 |
Source


|
| Record name | 5-Chloro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methoxy-3-methylphenyl)phenol | |
CAS RN |
1261942-63-5 |
Source


|
| Record name | 5-Chloro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

